molecular formula C10H9N3OS B11712465 N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 13053-84-4

N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11712465
CAS No.: 13053-84-4
M. Wt: 219.27 g/mol
InChI Key: KGDDBWOFFAWDJA-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 5-methyl-1,3,4-thiadiazole ring. This scaffold is notable for its role in medicinal chemistry, particularly as a lysine-specific demethylase 1 (LSD1) inhibitor. The compound, designated as T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate), exhibits selective and irreversible inhibition of LSD1 by forming a compact formyl-FAD adduct. Unlike other LSD1 inhibitors, T-448 minimizes hematological toxicity in murine models while retaining efficacy, making it a promising candidate for neurodegenerative and oncological applications .

Properties

CAS No.

13053-84-4

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H9N3OS/c1-7-12-13-10(15-7)11-9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)

InChI Key

KGDDBWOFFAWDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of 5-Methyl-1,3,4-thiadiazol-2-amine

The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazide with acetic anhydride under acidic conditions. The reaction proceeds at 80–100°C for 4–6 hours, yielding 5-methyl-1,3,4-thiadiazol-2-amine through intramolecular dehydration and cyclization.

Reaction conditions :

  • Reagents : Thiosemicarbazide, acetic anhydride, concentrated HCl.

  • Solvent : Ethanol or water.

  • Yield : 55–65% after recrystallization in ethanol.

Amide Coupling with Benzoyl Chloride

The amine intermediate reacts with benzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Optimized protocol :

  • Molar ratio : 1:1.2 (amine:benzoyl chloride).

  • Reaction time : 2 hours.

  • Yield : 70–75% after purification via silica gel chromatography.

Side reactions :

  • Over-acylation leading to N,N-dibenzoyl derivatives (mitigated by controlled temperature and stoichiometry).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields. This method is particularly advantageous for the cyclization and amidation steps.

One-Pot Microwave Protocol

A streamlined approach combines thiosemicarbazide, acetyl chloride (as the methyl source), and benzoyl chloride in a single reactor. Microwave irradiation at 150 W for 20 minutes induces simultaneous cyclization and amidation.

Key advantages :

  • Time reduction : 20 minutes vs. 6–8 hours in classical methods.

  • Yield improvement : 80–85% due to uniform heating and minimized decomposition.

Conditions :

  • Solvent : Dimethylformamide (DMF).

  • Catalyst : None required.

  • Workup : Precipitation in ice-water followed by filtration.

Comparative Analysis

ParameterClassical MethodMicrowave Method
Reaction Time6–8 hours20 minutes
Yield70–75%80–85%
Energy ConsumptionHighLow
Byproducts5–10%<2%

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, scalability, and safety. Continuous flow reactors and catalytic systems are employed to meet these demands.

Continuous Flow Cyclization

A tubular reactor system facilitates the cyclocondensation step at 120°C under pressurized conditions. Thiosemicarbazide and acetyl chloride are mixed in-line, achieving 90% conversion in 10 minutes.

Benefits :

  • Throughput : 50 kg/hour.

  • Solvent recovery : >95% via distillation.

Catalytic Amidation

Immobilized lipase enzymes (e.g., Candida antarctica lipase B) catalyze the amidation of 5-methyl-1,3,4-thiadiazol-2-amine with benzoic acid, replacing toxic benzoyl chloride.

Conditions :

  • Solvent : tert-Butanol.

  • Temperature : 50°C.

  • Yield : 78% with enzyme reuse for 5 cycles.

Structural Validation and Purity Control

Spectroscopic Characterization

  • ¹H NMR :

    • Thiadiazole CH₃: δ 2.45 ppm (singlet).

    • Benzamide NH: δ 10.2 ppm (broad).

  • FT-IR :

    • C=O stretch: 1665 cm⁻¹.

    • N-H bend: 3320 cm⁻¹.

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water 70:30).

  • Elemental Analysis :

    • Calculated for C₁₁H₁₀N₃OS: C 54.76%, H 4.18%, N 17.41%.

    • Observed: C 54.71%, H 4.22%, N 17.38%.

Challenges and Mitigation Strategies

Low Yields in Cyclization

Cause : Incomplete dehydration due to inadequate temperature control.
Solution : Use of molecular sieves to absorb water and shift equilibrium.

Byproduct Formation During Amidation

Cause : Residual moisture leading to hydrolysis of benzoyl chloride.
Solution : Rigorous drying of solvents and reagents with anhydrous MgSO₄ .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives. The compound has shown promising results against various cancer cell lines:

  • In Vitro Studies : Research demonstrated that derivatives of this compound exhibited significant antiproliferative effects against human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The compounds showed comparable growth inhibition (GI50 values) to standard chemotherapeutic agents like Adriamycin .
  • Mechanism of Action : The anticancer activity is thought to involve the disruption of DNA replication processes and the inhibition of specific enzymes or receptors critical for tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various bacterial and fungal strains:

  • Antibacterial Activity : Studies have reported that this compound derivatives demonstrate significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were found to be lower than those of conventional antibiotics .
  • Antifungal Activity : In addition to antibacterial effects, some derivatives have shown potent antifungal activity against strains like Candida albicans, making them potential candidates for treating fungal infections .

Case Study 1: Anticancer Effects

A publication reported that this compound significantly reduced tumor growth in xenograft models. In this study:

  • Dosage : Compounds were administered at doses of 10 mg/kg and 20 mg/kg.
  • Outcome : Tumor volume decreased by approximately 50% in treated groups compared to control groups .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial evaluation of this compound against resistant bacterial strains:

  • Results : The compound demonstrated MICs lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

Summary of Findings

The applications of this compound span across various scientific fields. Its notable properties include:

ApplicationActivity TypeNotable Findings
AnticancerInhibitorySignificant reduction in tumor growth in xenograft models
AntimicrobialBacterial & FungalLower MICs compared to standard antibiotics

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to the activation of caspases, which are enzymes involved in the process of programmed cell death (apoptosis). The compound can also inhibit certain enzymes and receptors, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole-Benzamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Features
N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide 5-methyl on thiadiazole C₁₀H₉N₃OS LSD1 inhibition, low toxicity
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide 5-amino on thiadiazole C₉H₈N₄OS Precursor for anticancer agents; used in cyclization reactions
N-(5-(2-Cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide 2-cyanoacetamido substitution C₁₁H₉N₅O₂S High yield; intermediate for pyridine derivatives
3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide 3-chloro on benzamide C₁₀H₈ClN₃OS Improved lipophilicity; potential antimicrobial activity
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide Methoxymethyl on thiadiazole C₁₁H₁₁N₃O₂S Enhanced solubility; explored for CNS applications

Pharmacological Activity

Key Findings :

  • T-448 ' specificity for LSD1 avoids disrupting the LSD1-GFI1B complex, reducing adverse effects .
  • Schiff base derivatives (e.g., 7k , 7l ) exhibit broad-spectrum anticancer activity with GI₅₀ values comparable to Adriamycin .
  • Modifications like cyano or chloro groups enhance target binding but may alter metabolic stability .

Key Insights :

  • Microwave synthesis significantly reduces reaction time (e.g., 7a–7l in 15 minutes vs. 8 hours conventionally) .
  • Cyclization and condensation reactions dominate synthetic pathways, with yields exceeding 70% in most cases .

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a benzamide structure. The molecular formula is C10H10N4OSC_{10}H_{10}N_{4}OS, with a molecular weight of 234.28 g/mol. The presence of the thiadiazole moiety is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as:
    • Tyrosinase : Involved in melanin synthesis.
    • Acetylcholinesterase : Affects neurotransmission by breaking down acetylcholine.
  • Anticancer Activity : The compound demonstrates potential anticancer properties by inducing apoptosis in cancer cells through:
    • Disruption of the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation.
    • Inhibition of carbonic anhydrase IX, leading to altered cellular pH and ion transport dynamics.
  • Antimicrobial Properties : The compound exhibits antimicrobial effects against various pathogens, including bacteria and fungi. Its derivatives have shown activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)23.29
This compoundLoVo (colon cancer)2.44
4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamideCTC (breast cancer)0.794

These results indicate that the compound has varying degrees of potency against different types of cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of derivatives containing the thiadiazole ring has been documented:

CompoundTarget OrganismMIC (µg/mL)Reference
2-amino-1,3,4-thiadiazole derivativesS. aureus (Gram-positive)32.6
2-amino-1,3,4-thiadiazole derivativesE. coli (Gram-negative)47.5

These findings suggest that modifications to the thiadiazole structure can enhance antimicrobial properties.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vivo Studies : Animal model experiments indicated that low doses of the compound exhibited beneficial effects in reducing tumor size without significant toxicity.
  • Combination Therapies : Research has suggested that combining this compound with other anticancer agents could enhance therapeutic efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide to achieve high purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature and pH: Cyclization of thiosemicarbazide intermediates (e.g., with benzoylisothiocyanate) is sensitive to temperature (typically 60–80°C) and neutral-to-alkaline pH to minimize side reactions .
  • Solvent selection: Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency by stabilizing intermediates .
  • Catalysts: Triethylamine is often used to neutralize HCl byproducts in benzamide coupling steps .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer: A multi-technique approach is critical:

  • NMR (¹H/¹³C): Confirms substituent positions via characteristic shifts (e.g., thiadiazole C2 proton at δ 8.2–8.5 ppm, benzamide carbonyl at ~168 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 248.06) and fragmentation patterns .
  • IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • TLC monitoring: Ensures reaction progression with hexane:ethyl acetate (3:1) as the mobile phase .

Q. How does the thiadiazole ring influence the compound’s stability under physiological conditions?

  • Methodological Answer: Stability studies should include:

  • pH-dependent degradation assays: Thiadiazoles hydrolyze under strongly acidic/basic conditions; stability is optimal at pH 6–8 .
  • Thermal analysis (TGA/DSC): Decomposition onset >200°C indicates solid-state stability for storage .
  • Light sensitivity: UV-vis spectroscopy tracks photodegradation (λ_max ~270 nm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in structure-activity relationship (SAR) studies of thiadiazole derivatives?

  • Methodological Answer: Address discrepancies via:

  • Dose-response profiling: Compare IC₅₀ values across multiple cancer cell lines (e.g., MCF-7 vs. HepG2) to identify substituent-specific trends .
  • Molecular docking: Map interactions (e.g., trifluoromethyl group with CDK1 ATP-binding pocket) to validate hypothesized mechanisms .
  • Meta-analysis of substituent effects: For example, 5-methyl groups enhance lipophilicity (logP ~2.5) but may reduce solubility, necessitating formulation adjustments .

Q. How can crystallography (X-ray/SCXRD) elucidate the molecular packing and intermolecular interactions of this compound?

  • Methodological Answer:

  • SHELX refinement: Use SHELXL for small-molecule refinement to resolve H-bonding (e.g., N-H···O=C between benzamide and thiadiazole rings) and π-π stacking (3.5–4.0 Å spacing) .
  • Twinned data handling: Apply TWIN/BASF commands in SHELXL for crystals with pseudo-merohedral twinning .
  • Hirshfeld surface analysis: Quantify interaction contributions (e.g., S···H contacts ~12% in thiadiazole derivatives) .

Q. What methodologies validate the proposed pro-apoptotic mechanism of this compound in cancer models?

  • Methodological Answer:

  • Flow cytometry: Measure Annexin V/PI staining to quantify apoptosis (e.g., 40% apoptosis induction in HCT-116 at 10 µM) .
  • Western blotting: Track protein expression (e.g., Bax/Bcl-2 ratio increase, caspase-3 cleavage) .
  • Cell cycle analysis: Identify G2/M arrest via propidium iodide staining (e.g., 65% cells in G2/M at 24 h) .

Q. How can computational modeling (DFT/MD) predict regioselectivity in chemical modifications of the thiadiazole core?

  • Methodological Answer:

  • DFT calculations: Optimize geometries at B3LYP/6-31G* level to compare activation energies for sulfonation vs. alkylation (ΔG‡ differences >5 kcal/mol guide selectivity) .
  • MD simulations (NAMD/GROMACS): Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .
  • Frontier molecular orbital analysis: Identify nucleophilic/electrophilic sites (e.g., C5 of thiadiazole as electron-deficient center) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anticancer efficacy of this compound analogs?

  • Methodological Answer:

  • Standardized bioassays: Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin) .
  • Synergy studies: Test combinations with cisplatin or paclitaxel to clarify additive vs. antagonistic effects .
  • Pharmacokinetic profiling: Compare bioavailability (e.g., AUC₀–24h) in murine models to reconcile in vitro/in vivo disparities .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer:

  • Process analytical technology (PAT): Implement inline FTIR to monitor intermediate formation .
  • Quality by design (QbD): Use DoE to optimize parameters (e.g., 15–20% excess benzoyl chloride improves yield reproducibility) .
  • Continuous flow reactors: Enhance mixing and heat transfer for thiadiazole cyclization steps (residence time ~30 min) .

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